4-Ethylpiperazine-1-carbothioamide
Overview
Description
4-Ethylpiperazine-1-carbothioamide is an organic compound with the molecular formula C7H15N3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 4-Ethylpiperazine-1-carbothioamide typically involves the reaction of 4-ethylpiperazine with carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbothioamide group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
4-Ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-Ethylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function .
Comparison with Similar Compounds
4-Ethylpiperazine-1-carbothioamide can be compared to other piperazine derivatives, such as:
4-Ethylpiperazine-1-carbodithioic acid: This compound has a similar structure but contains a carbodithioic acid group instead of a carbothioamide group.
4-Methylpiperazine-1-carbothioamide: This compound has a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-ethylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPPJDAXGJWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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